1-(bromomethyl)-4-(methoxymethyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxymethyl group at the 1 and 4 positions, respectively. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
1-(Bromomethyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(bromomethyl)-4-(methoxymethyl)benzene exerts its effects involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The methoxymethyl group can undergo oxidation or reduction, allowing for the formation of various derivatives with different chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-(methoxymethyl)benzene
- 1-(Bromomethyl)-3-(methoxymethyl)benzene
- 1-(Bromomethyl)-4-(methoxy)benzene
Uniqueness
1-(Bromomethyl)-4-(methoxymethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the 1,4-substitution pattern allows for distinct chemical behavior and applications in synthesis .
Properties
CAS No. |
95349-71-6 |
---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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